An In-depth Technical Guide to Mogroside III-E: Chemical Structure and Stereochemistry
An In-depth Technical Guide to Mogroside III-E: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-E is a cucurbitane-type triterpenoid glycoside and a minor sweet component found in the fruit of Siraitia grosvenorii (monk fruit).[1] While not as abundant as other mogrosides like Mogroside V, Mogroside III-E is of significant interest to the scientific community due to its potent sweetness and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Mogroside III-E. Furthermore, it delves into its emerging role in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Mogroside III-E possesses a complex molecular architecture, consisting of a tetracyclic triterpenoid aglycone, known as mogrol, glycosidically linked to three glucose units. The systematic IUPAC name for Mogroside III-E is (2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]
The chemical structure of Mogroside III-E is depicted in Figure 1.
Figure 1. 2D Chemical Structure of Mogroside III-E.
Physicochemical Properties
A summary of the key physicochemical properties of Mogroside III-E is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 88901-37-5 | [1][2] |
| Molecular Formula | C₄₈H₈₂O₁₉ | [1][2] |
| Molecular Weight | 963.15 g/mol | [1][2] |
| Appearance | White to pale-yellow crystalline powder | [3] |
| Solubility | High in water and ethanol | [3] |
| Thermal Stability | Stable at a wide range of temperatures | [3] |
| pH Stability | Stable in a pH range of 2-10 | [3] |
Stereochemistry
The stereochemistry of Mogroside III-E is critical to its biological activity and sweet taste. The molecule contains numerous chiral centers within both the mogrol aglycone and the glucose moieties. The stereochemical configuration is precisely defined by its IUPAC name and can be represented in a simplified manner using a 2D structure with stereochemical indicators (wedges and dashes).
The core aglycone, mogrol, has a defined stereochemistry that is conserved among the mogroside family. The glycosidic linkages are of the β-configuration, which is common for naturally occurring glycosides. The precise spatial arrangement of the hydroxyl and methyl groups on the steroid-like core and the orientation of the sugar units are key determinants of its interaction with sweet taste receptors.
Experimental Protocols
Isolation and Purification of Mogroside III-E
Mogroside III-E is typically isolated from the dried fruits of Siraitia grosvenorii. Due to its relatively low natural abundance compared to other mogrosides, its purification often involves biotransformation of more abundant precursors like Mogroside V.[4] A general workflow for its isolation and purification is outlined below.
Caption: General workflow for the isolation and purification of Mogroside III-E.
A detailed experimental protocol for purification using macroporous resins can be found in the work by Chen et al. (2020), where they describe a method to increase the purity of Mogroside III-E from 11.71% to 54.19% with a high recovery rate.[4]
Structural Elucidation
The structure of Mogroside III-E is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.2.1. NMR Spectroscopy
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Sample Preparation: Dissolve a few milligrams of purified Mogroside III-E in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Data Analysis: Assign proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D spectra.
2.2.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of Mogroside III-E. Tandem mass spectrometry (MS/MS) helps in identifying the fragmentation pattern, which provides information about the sequence of sugar units and the structure of the aglycone. An HPLC system coupled with a triple quadrupole or time-of-flight (TOF) mass spectrometer is commonly employed.[6]
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Mogroside III-E in complex mixtures such as plant extracts.
A typical HPLC-MS/MS method involves:
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Chromatographic Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid.[7]
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Detection: Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.[8]
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Quantification: Multiple reaction monitoring (MRM) is employed for sensitive and selective quantification.[7]
Role in Signaling Pathways
Recent research has highlighted the potential of Mogroside III-E to modulate cellular signaling pathways, particularly in the context of metabolic diseases. A significant study by Xue et al. (2020) demonstrated that Mogroside III-E alleviates high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[9][10]
The AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in cellular metabolism. Sirtuin 1 (SIRT1) is a protein deacetylase that is also involved in metabolic regulation and cellular stress responses. The activation of AMPK can lead to the subsequent activation of SIRT1, forming a signaling cascade that has protective effects against various cellular stressors.
The proposed mechanism of action of Mogroside III-E in high-glucose conditions is illustrated in the following diagram:
Caption: Mogroside III-E activates the AMPK/SIRT1 pathway to counteract high glucose-induced cellular damage.
Conclusion
Mogroside III-E is a structurally complex natural product with significant potential as a high-intensity sweetener and a therapeutic agent. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical methods used for its study. The elucidation of its role in the AMPK/SIRT1 signaling pathway opens up new avenues for research into its potential applications in managing metabolic disorders. Further investigation into the structure-activity relationship of Mogroside III-E and its analogues will be crucial for the development of novel drugs and functional foods.
References
- 1. Mogroside IIIe - LKT Labs [lktlabs.com]
- 2. Mogroside III-E | 88901-37-5 | NDA90137 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
